Diselenide, bis(2-naphthalenylmethyl)
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Overview
Description
Diselenide, bis(2-naphthalenylmethyl) is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-naphthalenylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenides typically involves the reaction of alkyl or aryl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water . This method is advantageous due to its simplicity and high yield. Another approach involves the electrochemical oxidation of diselenide coupling, which is a green and efficient strategy .
Industrial Production Methods: Industrial production of diselenides often employs the use of strong reducing agents such as sodium borohydride or lithium triethylborohydride to reduce selenium compounds . These methods are scalable and can produce large quantities of diselenides for various applications.
Chemical Reactions Analysis
Types of Reactions: Diselenide, bis(2-naphthalenylmethyl) undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of diselenides to selenoxides or other higher oxidation states.
Reduction: Diselenides can be reduced back to their corresponding selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halides and nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products: The major products of these reactions include selenoxides, selenols, and substituted organoselenium compounds, which have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Diselenide, bis(2-naphthalenylmethyl) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the construction of selenium-containing scaffolds.
Medicine: These compounds are being investigated for their anticancer and chemopreventive activities.
Industry: Diselenides are used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of diselenide, bis(2-naphthalenylmethyl) involves its redox activity. The compound can undergo oxidation and reduction reactions, which allow it to modulate redox states in biological systems. This redox modulation is crucial for its antioxidant properties and its ability to inhibit certain enzymes . The molecular targets include various enzymes and proteins involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: Diselenide, bis(2-naphthalenylmethyl) is unique due to its specific naphthalenylmethyl groups, which impart distinct electronic and steric properties compared to other diselenides.
Properties
CAS No. |
53391-03-0 |
---|---|
Molecular Formula |
C22H18Se2 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-[(naphthalen-2-ylmethyldiselanyl)methyl]naphthalene |
InChI |
InChI=1S/C22H18Se2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
InChI Key |
PBDAZKKNFKNBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C[Se][Se]CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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